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Compound of Interest

Compound Name: CPL304110

Cat. No.: B8180474 Get Quote

In the landscape of targeted therapies for cancers driven by fibroblast growth factor receptor

(FGFR) aberrations, two prominent inhibitors, CPL304110 and futibatinib, have emerged as

significant contenders. This guide provides a detailed, data-supported comparison of their

performance, experimental validation, and mechanisms of action to assist researchers,

scientists, and drug development professionals in understanding their distinct profiles.

Note: Direct head-to-head clinical trial data for CPL304110 and futibatinib is not yet publicly

available. This comparison is based on a synthesis of published preclinical and clinical data for

each compound.
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Feature CPL304110 Futibatinib

Target Profile

Potent and selective inhibitor

of FGFR1, FGFR2, and

FGFR3.[1][2][3]

Irreversible inhibitor of FGFR1,

FGFR2, FGFR3, and FGFR4.

[1][4]

Binding Mechanism

Exhibits a distinctive binding

profile with lower dissociation

rates for FGFR1 and FGFR3

compared to FGFR2.[5]

Forms a covalent and

irreversible bond with a

conserved cysteine residue in

the FGFR kinase domain.[1][6]

Clinical Development
Currently in Phase I/II clinical

trials.[2][7]

FDA-approved for previously

treated, unresectable, locally

advanced or metastatic

intrahepatic

cholangiocarcinoma with

FGFR2 gene fusions or other

rearrangements.[8]

Mechanism of Action and Signaling Pathway
Both CPL304110 and futibatinib target the FGFR signaling pathway, which, when dysregulated,

can drive tumor cell proliferation, survival, migration, and angiogenesis. However, their

specificities and binding mechanisms differ.

CPL304110 is a potent and selective inhibitor of FGFR1, 2, and 3.[1][2][3] Futibatinib is a

novel, irreversible inhibitor of all four FGFR isoforms (FGFR1-4).[1][4] This irreversible binding

of futibatinib to the ATP-binding pocket of the FGFR kinase domain provides sustained

inhibition.[1][6]

Below is a diagram illustrating the FGFR signaling pathway and the points of inhibition for both

compounds.
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Caption: FGFR signaling pathway and points of inhibition.
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Preclinical Performance: In Vitro Data
Kinase Inhibition
Both CPL304110 and futibatinib have demonstrated potent inhibition of their target FGFRs in

biochemical assays.

Compound
FGFR1 IC₅₀
(nM)

FGFR2 IC₅₀
(nM)

FGFR3 IC₅₀
(nM)

FGFR4 IC₅₀
(nM)

CPL304110 4.08[9] 1.44[9] 10.55[9] Not reported

Futibatinib 1.8[4][10] 1.4[4][10] 1.6[4][10] 3.7[4][10]

Futibatinib shows potent inhibition across all four FGFR isoforms, while CPL304110's primary

activity is against FGFR1, 2, and 3.

Cell Proliferation
In cellular assays, both compounds have shown potent anti-proliferative activity in cancer cell

lines with FGFR aberrations.

Compound Cell Line FGFR Aberration GI₅₀/IC₅₀ (µM)

CPL304110 SNU-16 (Gastric) FGFR2 Amplification 0.084[9]

RT-112 (Bladder) FGFR3 Fusion 0.148[9]

AN3-CA (Endometrial) FGFR2 Mutation 0.393[9]

Futibatinib
OCUM-2MD3

(Gastric)
FGFR2 Amplification 0.012[4]

MFM-223 (Breast) FGFR2 Amplification 0.018[4]

RT-112/84 (Bladder) FGFR3 Fusion 0.038[4]
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Both CPL304110 and futibatinib have demonstrated significant anti-tumor efficacy in xenograft

models of human cancers with FGFR alterations.

Compound
Xenograft
Model

FGFR
Aberration

Dosing Outcome

CPL304110
GA1224 (Gastric

PDTX)

FGFR2

Amplification

25, 50, 100

mg/kg, PO, QD

Dose-dependent

tumor growth

inhibition.[11]

LU6429 (NSCLC

PDTX)

FGFR2

Amplification

25, 50, 100

mg/kg, PO, QD

Dose-dependent

tumor growth

inhibition.[11]

Futibatinib
OCUM-2MD3

(Gastric)

FGFR2

Amplification

10, 30, 100

mg/kg, PO, QD

Significant dose-

dependent tumor

reduction.[4]

MFM-223

(Breast)

FGFR2

Amplification

3, 10, 30 mg/kg,

PO, QD

Significant dose-

dependent tumor

reduction.[4]

KMS-11 (Multiple

Myeloma)

FGFR3

Translocation

30, 100 mg/kg,

PO, QD

Significant dose-

dependent tumor

reduction.[4]

Clinical Efficacy and Safety
Futibatinib has undergone more extensive clinical evaluation, leading to its FDA approval.

CPL304110 is in the earlier stages of clinical development.

Futibatinib (FOENIX-CCA2 Phase II Study)
In the pivotal Phase II FOENIX-CCA2 study of patients with previously treated, unresectable,

locally advanced or metastatic intrahepatic cholangiocarcinoma harboring FGFR2 gene fusions

or other rearrangements, futibatinib demonstrated the following efficacy:[12]
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Efficacy Endpoint Result

Objective Response Rate (ORR) 42%[13]

Median Duration of Response (DOR) 9.7 months[13]

Median Progression-Free Survival (PFS) 9.0 months[12]

Median Overall Survival (OS) 21.7 months[12]

The most common treatment-related adverse events of any grade were hyperphosphatemia,

alopecia, dry mouth, diarrhea, and fatigue.[13]

CPL304110 (Phase IA Study)
Preliminary results from a Phase IA trial of CPL304110 in patients with advanced solid tumors

showed promising anti-tumor activity.[14]

Efficacy Endpoint Result

Partial Response 3 out of 21 patients (14.3% ORR)[14]

Stable Disease 10 out of 21 patients[14]

ORR in patients with FGFR aberrations 50.0%[14]

The most common treatment-related adverse events included ocular toxicity, anemia, dry eyes,

and dry mouth.[14]

Experimental Protocols
Detailed methodologies for the key experiments are summarized below.

Kinase Inhibition Assay
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Caption: General workflow for kinase inhibition assays.

For CPL304110, inhibitory activity was evaluated using the ADP-Glo assay.[9] For futibatinib, a

similar method quantifying peptide substrate phosphorylation via an off-chip mobility shift assay

was used.[15]

Cell Proliferation Assay
Seed cancer cell lines

in 96-well plates

Treat with serial dilutions of
CPL304110 or Futibatinib

Incubate for a defined period
(e.g., 72 hours)

Measure cell viability
(e.g., ATPlite, CellTiter-Glo)

Calculate GI₅₀ or IC₅₀ values
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Caption: General workflow for cell proliferation assays.

Both studies for CPL304110 and futibatinib utilized luminescence-based assays (ATPlite and

CellTiter-Glo, respectively) to determine cell viability after a 72-hour incubation with the

inhibitors.[9][15]
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Caption: General workflow for in vivo xenograft studies.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b8180474?utm_src=pdf-body-img
https://www.benchchem.com/product/b8180474?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10811212/
https://aacrjournals.org/cancerres/article-pdf/80/22/4986/2797870/4986.pdf
https://www.benchchem.com/product/b8180474?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8180474?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


For CPL304110, patient-derived tumor xenograft (PDTX) models were used.[9] Futibatinib

studies utilized both cell line-derived and patient-derived xenograft models.[4][6]

Conclusion
CPL304110 and futibatinib are both potent FGFR inhibitors with distinct characteristics that

may render them suitable for different clinical scenarios. Futibatinib's irreversible, pan-FGFR

inhibition and established clinical efficacy and safety profile in cholangiocarcinoma position it as

a key therapeutic option. CPL304110's selectivity for FGFR1-3 and promising early-phase

clinical data suggest it may offer a differentiated profile. The results of ongoing and future

clinical trials, particularly any direct comparative studies, will be crucial in further defining the

relative therapeutic value of these two agents in the treatment of FGFR-driven cancers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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